5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12(23)21-14-7-8-22-16(9-14)15(11-20-22)18(24)19-10-13-5-3-4-6-17(13)25-2/h3-9,11H,10H2,1-2H3,(H,19,24)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBCCNCQZUMQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)NCC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-Amino-5-Nitropyridine Sulfate
Substituted pyridines react with hydroxylamine-O-sulfonic acid in aqueous sulfuric acid to form N-aminopyridine sulfates. For example, 5-nitropyridine undergoes amination at 0–5°C over 4 hours, yielding N-amino-5-nitropyridine sulfate as a crystalline solid (87% yield).
1,3-Dipolar Cycloaddition with Ethyl Propionate
The N-aminopyridine sulfate participates in a 1,3-dipolar cycloaddition with ethyl propionate under reflux in a DMF/water mixture (3:1 v/v). This reaction proceeds via in situ generation of a nitrile imine dipole, which reacts with the enolate of ethyl propionate to form ethyl 5-nitro-pyrazolo[1,5-a]pyridine-3-carboxylate (74% yield).
Optimization Insight :
Increasing acetic acid equivalents from 2 to 6 under an oxygen atmosphere enhances yields from 34% to 94% by suppressing triazolo[1,5-a]pyridine byproducts.
Functionalization of the Core: Nitro Reduction and Acetylation
Catalytic Hydrogenation of the Nitro Group
Ethyl 5-nitro-pyrazolo[1,5-a]pyridine-3-carboxylate undergoes hydrogenation using 10% Pd/C in DMF under 1 atm H₂. Complete reduction to ethyl 5-amino-pyrazolo[1,5-a]pyridine-3-carboxylate occurs within 5 hours (98% yield).
Acetylation of the Primary Amine
The amine is acetylated with acetic anhydride in pyridine at room temperature, yielding ethyl 5-acetamido-pyrazolo[1,5-a]pyridine-3-carboxylate (91% yield). Excess pyridine neutralizes liberated acetic acid, preventing ester hydrolysis.
Carboxylic Acid Liberation and Carboxamide Formation
Saponification of the Ethyl Ester
Hydrolysis of the ester is achieved with 30% NaOH in ethanol/water (1:1) at 80°C for 6 hours, affording 5-acetamido-pyrazolo[1,5-a]pyridine-3-carboxylic acid as a white precipitate (89% yield).
EDC/HOBt-Mediated Amide Coupling
The carboxylic acid is activated with EDC (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF for 30 minutes. (2-Methoxyphenyl)methylamine (1.5 equiv) is added, and the reaction stirs at ambient temperature for 16 hours. Workup via aqueous extraction and chromatography yields the target carboxamide (67% yield).
Critical Parameter :
DMF polarity facilitates reagent solubility, while HOBt suppresses racemization.
Optimization and Mechanistic Considerations
Cycloaddition Solvent Screening
| Solvent | Atmosphere | Yield (%) |
|---|---|---|
| Ethanol | Air | 74 |
| Acetic acid | O₂ | 94 |
| DMF | Air | 72 |
Oxygen atmospheres in acetic acid maximize yields by promoting oxidative dehydrogenation.
Amide Coupling Agents
| Coupling System | Yield (%) |
|---|---|
| EDC/HOBt | 67 |
| DCC/DMAP | 54 |
| HATU | 72 |
HATU offers marginally higher efficiency but increases cost.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >99% purity, with Rt = 6.72 min.
Chemical Reactions Analysis
Types of Reactions
5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrazolo[1,5-a]Pyridine vs. Pyrazolo[1,5-a]Pyrimidine
The substitution of the pyridine core (as in the target compound) with a pyrimidine ring (e.g., in compounds 13a , 13b , and 15 from ) alters electronic properties and binding affinity.
- Pyrimidine derivatives (e.g., 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides) introduce additional hydrogen-bonding sites (e.g., N-atoms at positions 1 and 3), enhancing solubility and selectivity for polar targets like GABA receptors .
Substituent Positioning
- 5-Acetamido group: Unique to the target compound, this group may improve metabolic stability compared to 7-amino or 7-benzamido groups in pyrimidine analogs (e.g., 13a, 15) .
- 3-Carboxamide side chain : The 2-methoxyphenylmethyl group in the target compound contrasts with substituents like 4,6-dimethylpyrimidin-2-yl (13a ) or 2-chloro-5-nitrophenyl (13b ), which impact steric bulk and electronic effects .
Target Compound (Pyrazolo[1,5-a]Pyridine)
- Demonstrated anti-proliferative activity in cancer cell lines (IC₅₀: 0.5–2.0 μM), likely due to kinase inhibition (e.g., EGFR or CDK2) .
Pyrimidine Analogs (e.g., 13a , 13b , 15 )
- Designed as non-benzodiazepine anxiolytics, with 13a showing high affinity for GABA₀ receptors (Ki: <10 nM) .
- The 7-amino group in 13a and 13b confers selectivity for ionotropic receptors over metabotropic targets .
Physicochemical Properties
| Property | Target Compound | 13a (Pyrimidine Analog) | 15 (Benzamido Derivative) |
|---|---|---|---|
| Molecular Weight | 380.4 g/mol | 324.3 g/mol | 434.5 g/mol |
| LogP (Predicted) | 2.8 | 1.5 | 3.2 |
| Solubility (aq., pH 7.4) | 12 µM | 45 µM | 8 µM |
| Melting Point | 198–200°C | 245–247°C | 220–222°C |
- The target compound’s higher LogP reflects its enhanced membrane permeability compared to 13a but lower than 15 due to the benzamido group’s hydrophobicity .
Biological Activity
5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Inhibition of mTOR Pathway
Research indicates that compounds similar to this compound exhibit inhibitory effects on the mTOR (mechanistic target of rapamycin) signaling pathway. This pathway is crucial for cell growth and metabolism, making it a target for cancer therapies. The inhibition of mTOR has been linked to anti-proliferative effects in various cancer cell lines .
2. Anti-inflammatory and Analgesic Properties
The compound has shown promising results in preclinical models for its analgesic and anti-inflammatory activities. In studies involving acetic acid-induced writhing tests, it demonstrated significant reductions in pain responses at doses of 20 mg/kg and 50 mg/kg, indicating its potential as an effective analgesic agent .
Table 1: Biological Activities of this compound
Case Study 1: mTOR Inhibition
In a study focusing on the mTOR pathway, derivatives of pyrazolo[1,5-a]pyridine were tested for their ability to inhibit mTOR activity in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that these compounds effectively reduced cell viability and induced apoptosis through the modulation of the mTOR signaling pathway .
Case Study 2: Analgesic Efficacy
Another study evaluated the analgesic properties using the formalin test to assess both neurogenic and inflammatory pain phases. The compound exhibited significant analgesic effects compared to control groups, suggesting its potential utility in pain management therapies .
Toxicity and Safety Profile
Toxicity assessments conducted using predictive models indicated that this compound has a favorable safety profile with low predicted toxicity levels. These evaluations are crucial for advancing the compound into clinical trials.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step protocols starting with pyrazole or pyridine precursors. For example, a four-step approach (condensation, cyclization, functionalization, and coupling) is used to build the pyrazolo[1,5-a]pyridine core. Key steps include:
- Core formation : Reaction of hydrazine derivatives with enamines or α,β-unsaturated esters under controlled conditions (e.g., ethanol/DMF solvent systems) .
- Functionalization : Introduction of the acetamido group via acetylation, and coupling of the 2-methoxyphenylmethyl moiety using carbodiimide-based reagents .
- Purification : Column chromatography or recrystallization (e.g., from ethanol/DMF mixtures) .
Q. Which analytical methods are critical for structural confirmation?
Comprehensive characterization requires:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., δ 2.47 ppm for methyl groups in pyrimidine rings) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., observed [M+H] peaks matching theoretical values) .
- Infrared spectroscopy : Detection of key functional groups (e.g., C=O stretch at ~1680 cm) .
Q. How do structural modifications influence biological activity?
Substituent effects are systematically studied by synthesizing analogs (e.g., varying the benzyl or pyridinyl groups). For instance:
- 2-Methoxyphenylmethyl : Enhances blood-brain barrier penetration in CNS-targeting analogs .
- Acetamido group : Modulates solubility and metabolic stability . Biological assays (e.g., IC measurements) compare activity across derivatives to identify pharmacophore requirements .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Computational tools (e.g., quantum chemical reaction path searches) predict optimal solvents, temperatures, and catalysts. For example:
Q. How to resolve contradictions in biological assay data?
Discrepancies between in vitro and in vivo results require:
- Dose-response reevaluation : Testing broader concentration ranges to rule out assay-specific artifacts .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites affecting in vivo outcomes .
- Statistical validation : Multivariate analysis to distinguish noise from true structure-activity trends .
Q. What computational strategies improve drug design for this scaffold?
- Molecular docking : Predict binding modes to targets (e.g., kinases or GPCRs) using software like AutoDock .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to guide synthesis .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic liabilities early in development .
Q. How to evaluate stability under physiological conditions?
- pH stability assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
- Plasma stability : Exposure to human plasma at 37°C quantifies metabolic susceptibility .
- Forced degradation studies : Heat, light, and oxidation stressors identify decomposition pathways .
Q. What strategies enhance selectivity in target binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
